(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

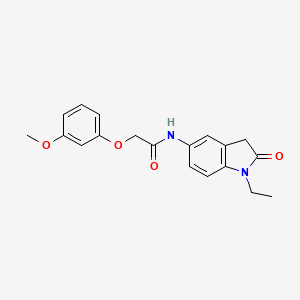

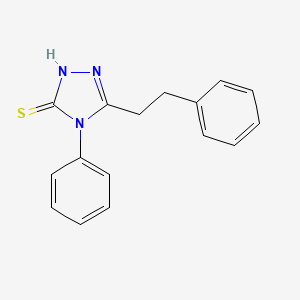

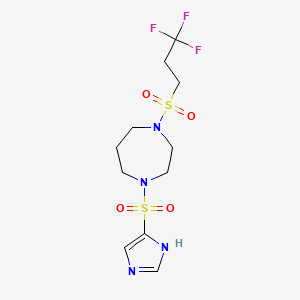

“(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2138332-78-0 . It has a molecular weight of 232.65 . The IUPAC name for this compound is benzo[c][1,2,5]oxadiazol-5-ylmethanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Fused s-Triazoles

Research has shown the reactivity of methanesulfonyl-containing compounds in the synthesis of fused s-triazoles through intramolecular ring transformations. This highlights the role of methanesulfonyl chloride in facilitating cyclodehydration reactions, leading to the formation of structurally complex molecules with potential biological activities (Sasaki, Ohno, & Ito, 1984).

Regioselective Mesylation

Methanesulfonyl chloride derivatives have been employed as effective reagents for selective mesylation, demonstrating their utility in differentiating amino groups within a molecule. This selective reactivity underscores the importance of methanesulfonyl chloride in synthetic chemistry for the modification of amino-containing compounds (Kim, Sung, Choi, & Kim, 1999).

One-Pot Synthesis of Benzoxazoles

The utility of methanesulfonyl chloride is further exemplified in the one-pot synthesis of benzoxazoles from carboxylic acids. This process highlights its catalytic efficiency in facilitating the generation of benzoxazoles, a class of compounds known for their wide range of biological activities (Kumar, Rudrawar, & Chakraborti, 2008).

Green Chemistry Applications

Methanesulfonyl chloride is also featured in 'green' chemistry methodologies, such as the benzoylation of nucleosides using benzoyl cyanide in ionic liquids. This approach represents a milder, environmentally friendly alternative to traditional benzoylation methods, emphasizing the role of methanesulfonyl chloride in sustainable chemistry practices (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).

Material Science and Energy Storage

- Ionic Liquids and Energy Storage: Research involving methanesulfonyl chloride-aluminum chloride ionic liquids has explored their application in energy storage, specifically in the electrochemical properties of vanadium pentoxide films. This work contributes to the development of advanced materials for sodium insertion processes, which are critical for battery technology and energy storage solutions (Su, Winnick, & Kohl, 2001).

Safety and Hazards

Future Directions

As for future directions, “(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride” and its derivatives could be explored further in various fields of research. For instance, 2,1,3-Benzoxadiazole derivatives have been studied as new fluorophores , suggesting potential applications in fluorescence-based techniques.

properties

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJABDERKAGOGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2733422.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)

![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)

![1'-(2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2733432.png)